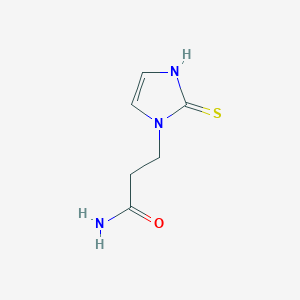
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is a heterocyclic compound that features an imidazole ring with a thiol group and an amino-oxopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a thiourea compound, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Imidazole-2-thiol: Shares the imidazole-thiol structure but lacks the amino-oxopropyl substituent.
1-(3-Amino-3-oxopropyl)imidazole: Similar structure but without the thiol group.
Uniqueness: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is unique due to the presence of both the thiol and amino-oxopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler imidazole derivatives.
Eigenschaften
Molekularformel |
C6H9N3OS |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-5(10)1-3-9-4-2-8-6(9)11/h2,4H,1,3H2,(H2,7,10)(H,8,11) |
InChI-Schlüssel |
RTDBCGWSPVIUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=S)N1)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















